molecular formula C10H11ClN2O B8803714 1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B8803714
M. Wt: 210.66 g/mol
InChI Key: FAYWLMRKCVLGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the alkylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with 2-chloroethyl reagents. One common method includes the reaction of 1,3-dihydro-2H-benzo[d]imidazol-2-one with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly useful in the development of anticancer agents. The benzimidazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be compared with other benzimidazole derivatives such as:

    1-(2-Chloroethyl)-2-methylbenzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    2-(2-Chloroethyl)-1H-benzimidazole: Another derivative with potential anticancer properties but differing in its mechanism of action.

    3-(2-Chloroethyl)-1H-benzimidazole: Known for its antimicrobial activity, highlighting the diverse applications of benzimidazole derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3-methylbenzimidazol-2-one

InChI

InChI=1S/C10H11ClN2O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,6-7H2,1H3

InChI Key

FAYWLMRKCVLGHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 30 parts of 1,3-dihydro-1-(2-hydroxyethyl)-3-methyl-2H-benzimidazol-2-one and 600 parts of trichloromethane are added dropwise 200 parts of thionyl chloride. Upon completion, stirring is continued for 6 hours at reflux temperature. The reaction mixture is allowed to cool and the solvent is evaporated. The residue is crystallized from 2-propanol (activated charcoal), yielding 18.2 parts of 1-(2-chloroethyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-one.
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